2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate
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Overview
Description
2-(tert-Butyl) 5-ethyl 2-azabicyclo[410]heptane-2,5-dicarboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl group, an ethyl group, and two carboxylate groups attached to a bicyclic azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the epimerization and lactamization of functionalized 4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carboxylates to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
2-Oxa-5-azabicyclo[4.1.0]heptane derivatives: These compounds have an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with a different substitution pattern on the bicyclic structure.
Uniqueness
2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. Its tert-butyl and ethyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)9-6-7-15(11-8-10(9)11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCXSOQNGPNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C2C1C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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